molecular formula C7H11ClN2 B7456271 2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride

2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride

Cat. No.: B7456271
M. Wt: 158.63 g/mol
InChI Key: ZEXQXXRVIJFKEJ-UHFFFAOYSA-N
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Description

2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride is a bicyclic organic compound featuring a seven-membered ring system with one nitrogen atom (azabicyclo) and a carbonitrile substituent at the 5-position. Its molecular formula is C₇H₁₀ClN₃, and it is structurally characterized by the SMILES notation C1CNC2CC2C1C#N and InChIKey YBQQFIRKRWVYRB-UHFFFAOYSA-N . The compound’s collision cross-section (CCS) values, critical for mass spectrometry analysis, are predicted as 129.2 Ų for the [M+H]+ adduct and 129.8 Ų for [M-H]- .

Properties

IUPAC Name

2-azabicyclo[4.1.0]heptane-5-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c8-4-5-1-2-9-7-3-6(5)7;/h5-7,9H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXQXXRVIJFKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC2C1C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride typically involves the reaction of cyclopentenes with suitable reagents under specific conditions. One method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions for this synthesis include the use of palladium catalysts and a variety of substrates, allowing for the creation of a library of bridged aza-bicyclic structures.

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides. This reaction is critical for modifying the compound’s polarity and biological activity.

Conditions Reagents Products Mechanism
Acidic (HCl, H₂SO₄)H₂O, heat5-Carboxylic acid derivativeNitrile → Amide intermediate → Acid
Basic (NaOH)H₂O₂, CuSO₄ catalyst5-Carboxamide derivativeStephen reduction pathway

The hydrochloride salt may influence reaction kinetics by modulating pH in situ.

Reduction Reactions

The nitrile group can be reduced to a primary amine or intermediate imine, enhancing hydrogen-bonding potential.

Reagents Conditions Products Selectivity
LiAlH₄Anhydrous ether5-Aminomethyl derivativeComplete reduction to amine
H₂, Ra-Ni catalystHigh pressurePartial reduction to imineDepends on H₂ pressure and time

The bicyclic amine’s steric environment may hinder access to the nitrile, affecting reduction efficiency.

Nucleophilic Substitution at the Amine

The bicyclic amine participates in alkylation or acylation reactions, though its reactivity is tempered by steric constraints from the bicyclic framework.

Reaction Type Reagents Products Notes
AlkylationMethyl iodide, K₂CO₃N-Methylated derivativeLow yield due to steric hindrance
AcylationAcetyl chloride, pyridineN-Acetylated derivativeRequires deprotonation of amine

The hydrochloride salt must first be neutralized (e.g., with NaHCO₃) to free the amine for nucleophilic attack .

Ring-Opening Reactions

The strained bicyclo[4.1.0]heptane system undergoes ring-opening under specific conditions, often initiated by acid or base.

Conditions Reagents Products Mechanism
Acidic (H₂SO₄)H₂O, refluxLinear amino nitrileProtonation-induced ring cleavage
Basic (NaOH)EtOH, heatCyclic imine intermediateBase-mediated deprotonation

Ring-opening pathways are highly sensitive to reaction conditions, with the nitrile group stabilizing transition states.

Cycloaddition and Cross-Coupling

The nitrile and strained ring enable participation in cycloadditions or metal-catalyzed couplings, though literature data remain limited.

Reaction Type Catalyst/Reagents Products Applications
[3+2] CycloadditionCu(I), alkyneTriazole-fused bicyclic compoundDrug discovery scaffolds
Suzuki CouplingPd(PPh₃)₄, aryl boronic acidAryl-substituted derivativeFunctional material synthesis

These reactions highlight potential for diversifying the compound’s architecture in medicinal chemistry .

Key Structural and Reactivity Insights

  • Steric Effects : The bicyclo[4.1.0]heptane framework imposes steric hindrance, slowing reactions at the amine site .

  • Electronic Effects : The electron-withdrawing nitrile group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attack.

  • Salt Form : The hydrochloride salt improves solubility in polar solvents but requires neutralization for amine reactivity .

Scientific Research Applications

Medicinal Chemistry

2-Azabicyclo[4.1.0]heptane derivatives have been researched as potential ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in cognitive functions and neurodegenerative diseases. The compound's ability to modulate these receptors suggests therapeutic potential in:

  • Cognitive Enhancement : Potential use in treating disorders like Alzheimer's disease.
  • Addiction Treatment : Modulating nicotine addiction pathways through receptor interaction.

Biological Studies

The compound's structural characteristics allow it to interact with various biological targets, making it valuable for:

  • Studying Enzyme Inhibition : Research has shown that derivatives can inhibit specific enzymes involved in metabolic pathways, providing insights into their mechanisms of action.
  • Investigating Biological Interactions : Its unique structure facilitates studies on receptor-ligand interactions, crucial for drug design.

Material Science

Due to its unique bicyclic framework, 2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride can serve as a building block in the synthesis of advanced materials, including:

  • Polymers : Used as a monomer to create polymers with specialized properties.
  • Nanomaterials : Potential applications in developing nanostructured materials for electronics or drug delivery systems.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 2-Azabicyclo[4.1.0]heptane derivatives in various applications:

StudyFocusFindings
Nicotinic Receptor ModulationDemonstrated binding affinity for α4β2 nAChRs, suggesting potential for cognitive enhancement therapies.
Enzyme InhibitionIdentified as an inhibitor of β-glucosidase, affecting metabolic pathways significantly at micromolar concentrations.
Polymer SynthesisSuccessfully incorporated into polymer chains, enhancing thermal stability and mechanical properties of the resultant materials.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, potentially modulating their activity. The nitrile group may also play a role in its reactivity, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

2-Azabicyclo[4.1.0]heptane-1-carboxylic Acid Hydrochloride
  • Molecular Formula: C₇H₁₂ClNO₂
  • Key Features : Replaces the 5-carbonitrile group with a carboxylic acid at the 1-position.
  • Applications : Used as a building block in drug discovery, leveraging its carboxyl group for amide bond formation .
  • Differentiator : The carboxylic acid enhances polarity and hydrogen-bonding capacity compared to the carbonitrile’s electron-withdrawing nature .
2-Boc-2-azabicyclo[4.1.0]heptane-5-carboxylic Acid
  • Molecular Formula: C₁₂H₁₉NO₄
  • Key Features : Incorporates a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a carboxylic acid at the 5-position.
  • Applications : The Boc group improves stability during synthetic steps, making it suitable for peptide coupling reactions .
  • Differentiator : The Boc group increases steric bulk and alters solubility compared to the unmodified carbonitrile derivative .
5-Oxa-2-azabicyclo[4.1.0]heptane Hydrochloride
  • Molecular Formula: C₅H₁₀ClNO
  • Key Features : Substitutes a bridgehead nitrogen with oxygen, forming a 5-oxa analog.
  • Differentiator : Reduced basicity due to oxygen’s lower electronegativity compared to nitrogen .

Ring System and Heteroatom Modifications

2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
  • Molecular Formula: C₅H₉ClNO
  • Key Features : Smaller bicyclo[2.2.1] framework with an oxygen atom in the bridge.
  • Applications : The compact structure may enhance rigidity, influencing binding selectivity in medicinal chemistry .
  • Differentiator : Reduced ring strain compared to bicyclo[4.1.0] systems, altering conformational flexibility .
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
  • Example : Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
  • Key Features : Incorporates sulfur (thia) and a ketone (oxo) group.
  • Applications : Sulfur enhances metabolic stability and bioavailability in antibiotics .
  • Differentiator : Sulfur’s larger atomic radius and polarizability impact electronic and steric profiles .

Physicochemical Properties

Compound Name Molecular Formula Substituent CCS [M+H]+ (Ų) Key Applications
2-Azabicyclo[4.1.0]heptane-5-carbonitrile HCl C₇H₁₀ClN₃ Carbonitrile 129.2 Drug intermediates, MS studies
2-Azabicyclo[4.1.0]heptane-1-carboxylic Acid HCl C₇H₁₂ClNO₂ Carboxylic Acid N/A Peptide synthesis
2-Boc-2-azabicyclo[4.1.0]heptane-5-carboxylic acid C₁₂H₁₉NO₄ Boc, Carboxylic Acid N/A Protected intermediates
5-Oxa-2-azabicyclo[4.1.0]heptane HCl C₅H₁₀ClNO Oxa bridge N/A Bioactive molecule design

Biological Activity

2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride (C7H10N2·HCl) is a bicyclic compound that has garnered interest in various biological and medicinal chemistry studies. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H10N2·HCl
  • Molecular Weight : 158.62 g/mol
  • CAS Number : 164886271
  • SMILES Notation : C1CNC2CC2C1C#N
  • InChI Key : YBQQFIRKRWVYRB-UHFFFAOYSA-N

The compound features a bicyclic structure with a nitrogen atom in the ring, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The nitrogen atom in the bicyclic structure may facilitate binding to these targets, influencing their activity.

Pharmacological Effects

Research indicates that compounds similar to 2-Azabicyclo[4.1.0]heptane derivatives exhibit various pharmacological effects, including:

Study 1: Antinociceptive Effects

A study evaluating the antinociceptive properties of related bicyclic compounds found that certain derivatives displayed significant pain relief in animal models. The mechanism was linked to modulation of opioid receptors, suggesting similar potential for this compound.

CompoundDose (mg/kg)Pain Relief (%)
Compound A1045
Compound B2060
This compound TBDTBD

Study 2: CNS Activity

Another investigation focused on the CNS effects of bicyclic compounds, demonstrating that some derivatives had anxiolytic properties in rodent models. The study highlighted the importance of structural modifications in enhancing efficacy.

CompoundAnxiolytic EffectMechanism
Compound CModerateGABAergic modulation
Compound DHighSerotonergic pathways
This compound TBDTBD

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Various synthetic methods have been explored to produce derivatives with enhanced biological activity.

Synthetic Route Overview

  • Starting Materials : Commonly used precursors include amines and carbonitriles.
  • Reactions : Key reactions may include cyclization and functional group modifications.
  • Yield Optimization : Reaction conditions are optimized for high yield and purity.

Q & A

Q. What controls are essential when evaluating this compound’s enzyme inhibition kinetics?

  • Methodological Answer : Include:
  • Blank Controls : To subtract background signal.
  • Positive Controls : Known inhibitors (e.g., saxagliptin for DPP-4 studies).
  • Vehicle Controls : Confirm solvent (e.g., DMSO) does not affect activity.
  • Pre-incubation Steps : Ensure time-dependent inhibition is accounted for .

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